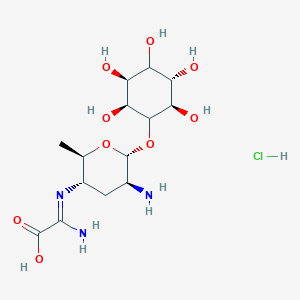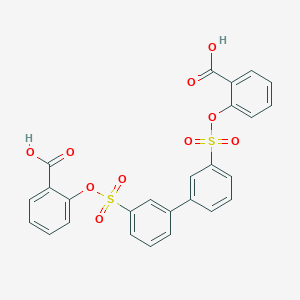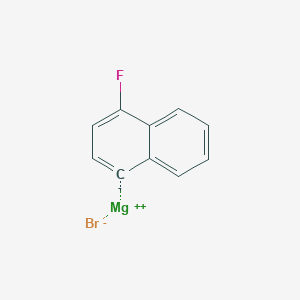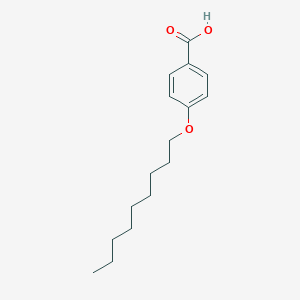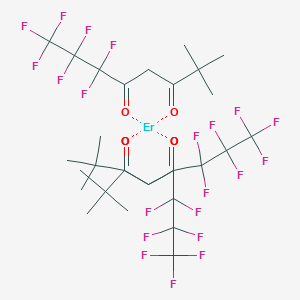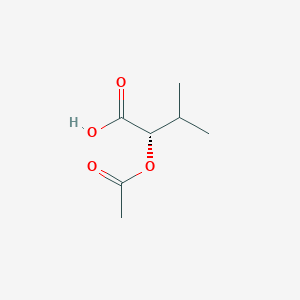
(S)-2-acetoxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-acetoxy-3-methylbutanoic acid, also known as HMB, is a metabolite of the branched-chain amino acid leucine. It was first discovered in the 1950s and has since been studied extensively due to its potential as a nutritional supplement for athletes and individuals looking to improve muscle mass and strength.
Mécanisme D'action
(S)-2-acetoxy-3-methylbutanoic acid works by activating the mTOR signaling pathway, which is responsible for regulating muscle protein synthesis. It also helps to reduce muscle breakdown by inhibiting the activity of enzymes that break down muscle tissue.
Biochemical and Physiological Effects:
(S)-2-acetoxy-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle breakdown, leading to improvements in muscle mass and strength. It also helps to reduce muscle damage and improve recovery time after intense exercise.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-2-acetoxy-3-methylbutanoic acid in lab experiments is that it is a natural metabolite and is therefore less likely to have adverse effects than synthetic compounds. However, one limitation is that it can be difficult to obtain pure (S)-2-acetoxy-3-methylbutanoic acid for use in experiments.
Orientations Futures
There are several potential future directions for research on (S)-2-acetoxy-3-methylbutanoic acid. One area of interest is the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve muscle mass and strength in older adults, who may be at risk for sarcopenia (age-related muscle loss). Another area of interest is the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve muscle function in individuals with neuromuscular disorders. Finally, there is interest in exploring the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve cognitive function and reduce inflammation.
Méthodes De Synthèse
(S)-2-acetoxy-3-methylbutanoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate, which is then converted to (S)-2-acetoxy-3-methylbutanoic acid through the addition of acetyl-CoA.
Applications De Recherche Scientifique
(S)-2-acetoxy-3-methylbutanoic acid has been the subject of numerous scientific studies, with a focus on its potential as a nutritional supplement for athletes and individuals looking to improve muscle mass and strength. Research has shown that (S)-2-acetoxy-3-methylbutanoic acid can help to reduce muscle damage and improve recovery time after intense exercise, as well as increase muscle protein synthesis and improve muscle strength.
Propriétés
Numéro CAS |
18667-97-5 |
|---|---|
Nom du produit |
(S)-2-acetoxy-3-methylbutanoic acid |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S)-2-acetyloxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
SHYABMSJIGYKIG-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)OC(=O)C |
SMILES |
CC(C)C(C(=O)O)OC(=O)C |
SMILES canonique |
CC(C)C(C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



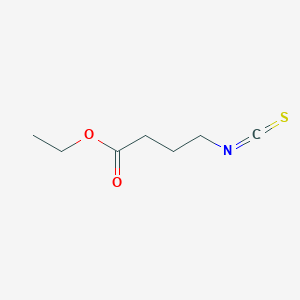
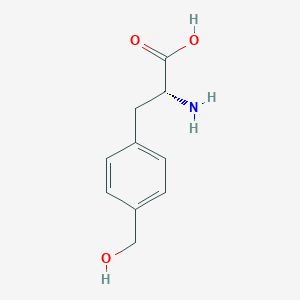





![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
